![molecular formula C9H8O2 B14300410 1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one CAS No. 112518-91-9](/img/structure/B14300410.png)
1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one is a unique bicyclic compound characterized by its intricate structure and significant chemical properties. This compound is part of the homobarrelenone family and is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one typically involves a high-pressure cycloaddition-thermal cycloreversion procedure. The Diels–Alder adduct of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene forms homobarrelenone upon heating at approximately 130°C . This method can be modified to produce 1-hydroxy-, 3-methoxy-, 1-chloro-, and 3-chlorohomobarrelenones . High-pressure cycloaddition improves the yields of the Diels–Alder adducts .
Analyse Chemischer Reaktionen
1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe in molecular biology.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one involves its interaction with various molecular targets and pathways. The compound’s reactivity allows it to form stable intermediates, which can then participate in further chemical transformations. These interactions are crucial for its applications in synthesis and research .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one can be compared with other similar compounds such as:
- 3-Methoxybicyclo[3.2.2]nona-3,6,8-trien-2-one
- 1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one
- 3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one
These compounds share a similar bicyclic structure but differ in their substituents, which can significantly affect their reactivity and applications. The presence of different functional groups (e.g., hydroxy, methoxy, chloro) imparts unique properties to each compound, making them suitable for specific reactions and uses .
Eigenschaften
CAS-Nummer |
112518-91-9 |
|---|---|
Molekularformel |
C9H8O2 |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
1-hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one |
InChI |
InChI=1S/C9H8O2/c10-8-2-1-7-3-5-9(8,11)6-4-7/h1-7,11H |
InChI-Schlüssel |
ZXYGXKDVSHXNIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C2(C=CC1C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


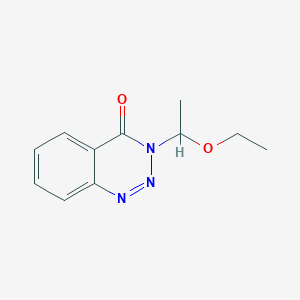
![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)
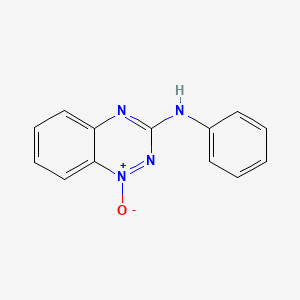
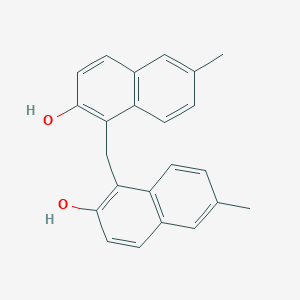
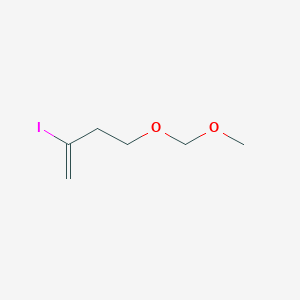

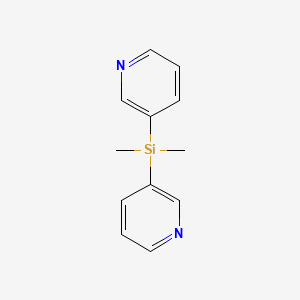

![2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]-](/img/structure/B14300368.png)
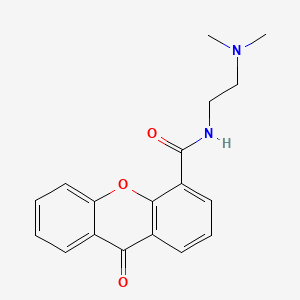

![Phenol, 2,2'-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-](/img/structure/B14300388.png)


